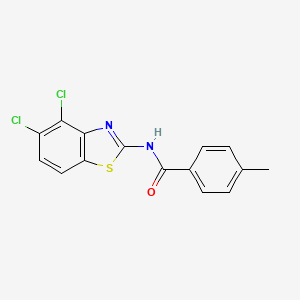
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
准备方法
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学研究应用
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or proteins involved in disease pathways.
作用机制
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, resulting in their death .
相似化合物的比较
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide can be compared with other benzothiazole derivatives, such as:
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
生物活性
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2N2S, with a molecular weight of approximately 275.17 g/mol. The compound features a benzothiazole moiety substituted with dichloro groups and an amide linkage, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8Cl2N2S |
| Molecular Weight | 275.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1849-71-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often derivatives of benzothiazole and substituted benzoic acids. The process includes chlorination and amide formation under controlled conditions to ensure high yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of cancer cells with IC50 values ranging from 6.26 μM to 20.46 μM in various assays . This suggests that the compound may have potential as a chemotherapeutic agent.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. In silico docking studies suggest that modifications to the benzothiazole ring can enhance inhibitory potency .
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines showed that derivatives of benzothiazole exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .
- Antimicrobial Screening : A series of benzothiazole derivatives were screened for antibacterial activity against E. coli and S. aureus, revealing that certain substitutions on the benzene ring improved antimicrobial potency .
属性
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-4-9(5-3-8)14(20)19-15-18-13-11(21-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVSYBYPFWNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














